Lipophilicity (XLogP3) Benchmarking: Isopropyl vs. Methyl and Ethyl Analogs
The isopropyl-substituted compound exhibits a significantly higher predicted lipophilicity compared to its methyl and ethyl counterparts. This is a key driver for membrane permeability and non-specific binding in biological assays .
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.900 |
| Comparator Or Baseline | N1-Methyl analog (CAS 35203-49-7): XLogP3 = 2.400 |
| Quantified Difference | Δ XLogP3 = +0.500 |
| Conditions | Calculated property; values sourced from vendor technical datasheets (Aladdin Scientific). |
Why This Matters
A higher XLogP3 value for the isopropyl derivative indicates greater lipophilicity, which can enhance passive membrane diffusion but may also increase non-specific binding; this quantifiable difference is a critical selection parameter in lead optimization.
